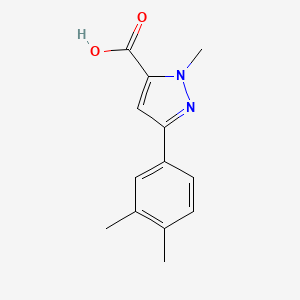
4-(3-Nitrophenyl)-1,2,4-triazolidine-3,5-dione
Vue d'ensemble
Description
4-(3-Nitrophenyl)-1,2,4-triazolidine-3,5-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as NPD, and it is a yellow crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
Polymerization and Material Science
4-(3-Nitrophenyl)-1,2,4-triazolidine-3,5-dione is primarily used in the field of polymer science. For instance, its derivative, 4-(4′-N-1,8-naphthalimidophenyl)-1,2,4-triazolidine-3,5-dione (NIPTD), has been successfully reacted with diisocyanates under microwave irradiation to create novel aliphatic-aromatic polyureas. These polyureas, characterized by their rapid polycondensation and high inherent viscosities, demonstrate potential in developing new materials with unique properties (Mallakpour & Rafiee, 2003).
Analytical Chemistry
In analytical chemistry, 4-(3-Nitrophenyl)-1,2,4-triazolidine-3,5-dione derivatives have been employed as derivatization reagents. For example, 4-(4-nitrophenyl)-1,2,4-triazoline-3,5-dione (NPTAD) has been used in the analysis of 25-hydroxyvitamin D3 using liquid chromatography/electron capture atmospheric pressure chemical ionization-mass spectrometry. This method enhances sensitivity and specificity in plasma assays, indicating its usefulness in sensitive analytical procedures (Higashi, Yamauchi, & Shimada, 2003).
Photocatalytic Degradation
Another area of application is in the study of photocatalytic degradation mechanisms. Derivatives of 4-(3-Nitrophenyl)-1,2,4-triazolidine-3,5-dione have been used to understand the degradation of pollutants in water by TiO2 photocatalysis. This research provides insights into the degradation pathways of pollutants, which is crucial for environmental remediation efforts (Guillard et al., 2002).
Propriétés
IUPAC Name |
4-(3-nitrophenyl)-1,2,4-triazolidine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O4/c13-7-9-10-8(14)11(7)5-2-1-3-6(4-5)12(15)16/h1-4H,(H,9,13)(H,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWBFWGMAXQZGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=O)NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Nitrophenyl)-1,2,4-triazolidine-3,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



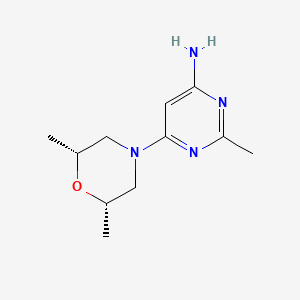



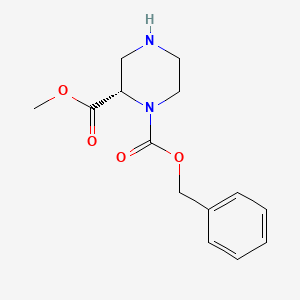
![1-{[1-(3,4-Difluorophenyl)-1H-tetraazol-5-yl]methyl}piperazine](/img/structure/B1460876.png)
![(3s,8Ar)-3-ethyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1460877.png)
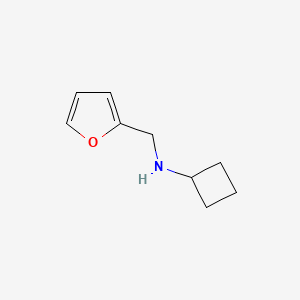
![6-Hydroxyspiro[3.3]heptane-2-carboxylic acid](/img/structure/B1460883.png)
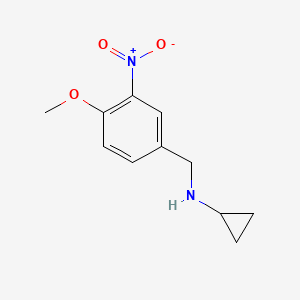

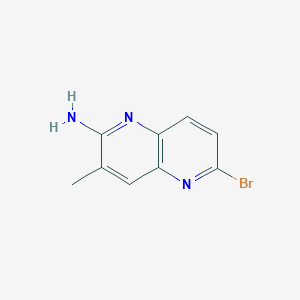
![(Pyrido[2,3-{d}]pyrimidin-4-ylthio)acetic acid](/img/structure/B1460887.png)
